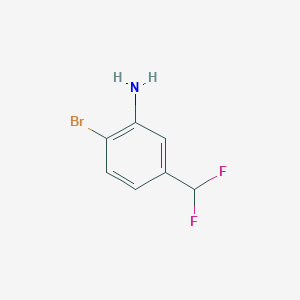
2-Bromo-5-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(difluoromethyl)aniline is an organic compound with the molecular formula C7H6BrF2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and difluoromethyl groups
Preparation Methods
The synthesis of 2-Bromo-5-(difluoromethyl)aniline can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethyl)aniline using bromine or a brominating agent under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is reacted with a brominated aniline precursor . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Bromo-5-(difluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-5-(difluoromethyl)aniline can be compared with other similar compounds, such as 2-Bromo-5-(trifluoromethyl)aniline. While both compounds share a similar structure, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as different reactivity and biological activity . Other similar compounds include 3-Amino-4-bromobenzotrifluoride and 2-Bromo-5-(trifluoromethyl)benzenamine .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 |
InChI Key |
LDWMALANADAYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


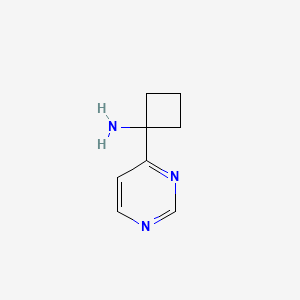
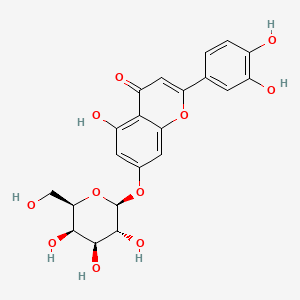
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
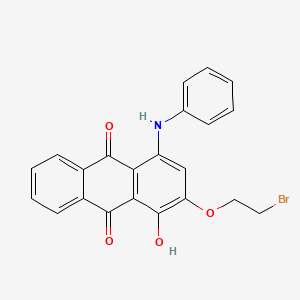
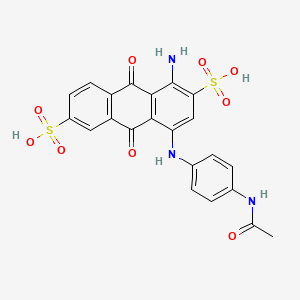
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
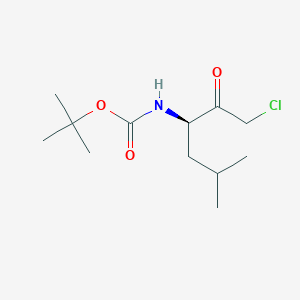
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
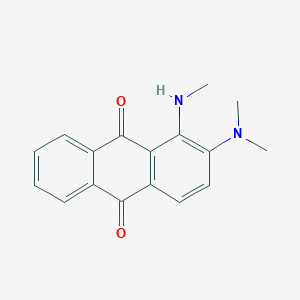
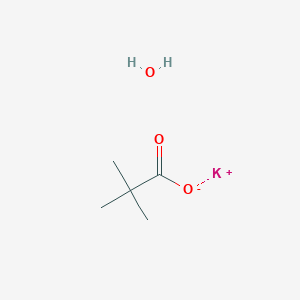
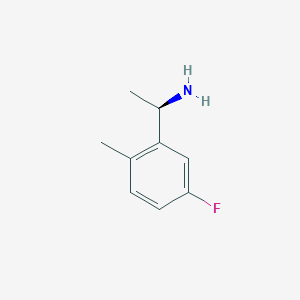
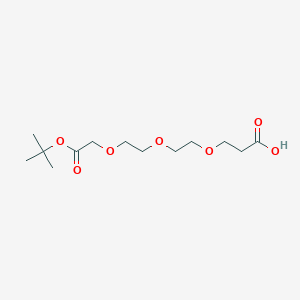
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
